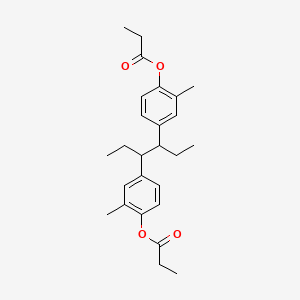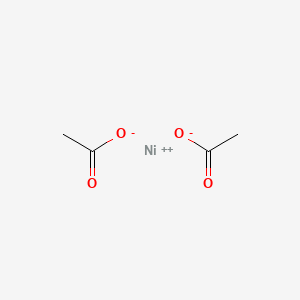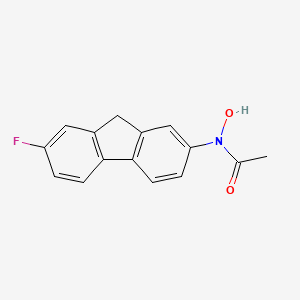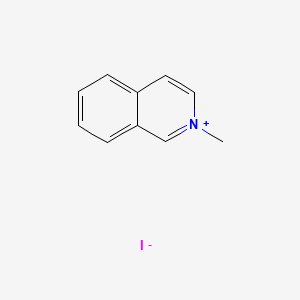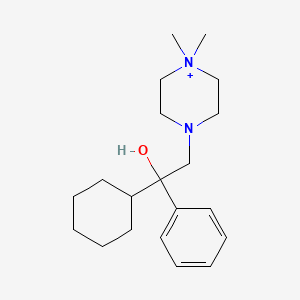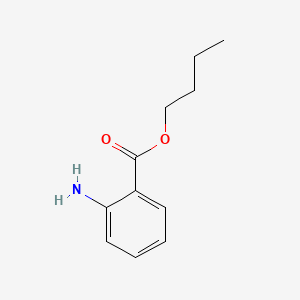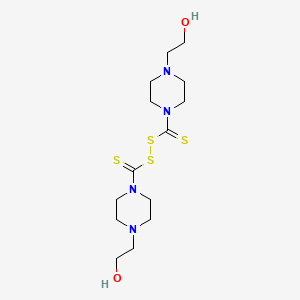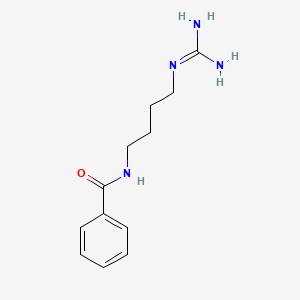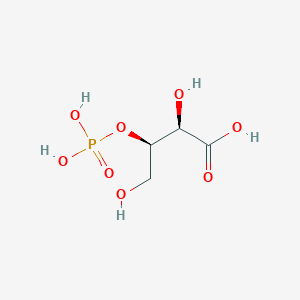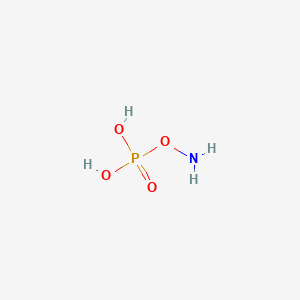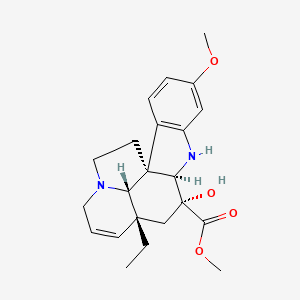![molecular formula C10H14O2 B1203181 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione CAS No. 4230-32-4](/img/structure/B1203181.png)
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornane-2,5-dione is a bornane monoterpenoid.
Scientific Research Applications
Chemical Reactions and Synthesis
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione has been studied for its reaction with hexaethyltriamidophosphite in the presence of diethylammonium chloride, resulting in a stable quasiphosphonium salt, which is a significant contribution to the field of organic chemistry (Bogdanov et al., 2006). Additionally, its potential for the synthesis of bicyclic ketones and thiones has been explored, highlighting its versatility in producing a variety of chemical compounds (Werstiuk et al., 1992).
Spectroscopy and Structural Analysis
The compound has been a subject of study in spectroscopic analyses. For instance, the ENDOR spectra of its semiquinone form (camphorsemiquinone anion) revealed significant temperature variations, contributing to our understanding of electron-nuclear double resonance spectroscopy (Tosa et al., 1980). Additionally, its chiroptical properties have been investigated through UV, CD, fluorescence, and circularly polarized luminescence spectra, providing insights into its electronic properties (Longhi et al., 2013).
Environmental Chemistry
In the context of environmental chemistry, 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione's derivatives have been identified as intermediates in the degradation of 2-Methylisoborneol by O3/H2O2, demonstrating its relevance in water treatment and odor control technologies (Li et al., 2010).
properties
CAS RN |
4230-32-4 |
|---|---|
Product Name |
1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3 |
InChI Key |
UDIUFGIXIGLRSM-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C1(CC2=O)C)C |
Canonical SMILES |
CC1(C2CC(=O)C1(CC2=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



